molecular formula C13H14N2O4 B018669 Benzyl (4S)-1-methyl-2,6-dioxohexahydropyrimidine-4-carboxylate CAS No. 103300-85-2

Benzyl (4S)-1-methyl-2,6-dioxohexahydropyrimidine-4-carboxylate

Cat. No. B018669
M. Wt: 262.26 g/mol
InChI Key: KQCXQEKLRAHHJO-JTQLQIEISA-N
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Description

Benzyl (4S)-1-Boc-4-hydroxy-L-prolinate, a compound with a similar structure, is used in laboratory settings . It has a molecular weight of 321.37 and its IUPAC name is 2-benzyl 1-(tert-butyl) (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate .


Synthesis Analysis

The synthesis of similar compounds often involves reduction reactions. For instance, the reduction of benzil using sodium borohydride could result in the formation of three different stereochemical products .


Molecular Structure Analysis

The structure of a molecule plays a crucial role in its properties. For example, benzyl alcohol and p-cresol have been studied for their spin-dependent electron transport properties .


Chemical Reactions Analysis

Benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack, as noted earlier. Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For instance, benzil is a standard building block in organic synthesis .

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound. For example, benzil is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Research is ongoing to develop efficient approaches for the synthesis of various compounds. For instance, an efficient approach has been reported for the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds .

properties

IUPAC Name

benzyl (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-15-11(16)7-10(14-13(15)18)12(17)19-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCXQEKLRAHHJO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(NC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C[C@H](NC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542515
Record name Benzyl (4S)-1-methyl-2,6-dioxohexahydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (4S)-1-methyl-2,6-dioxohexahydropyrimidine-4-carboxylate

CAS RN

103300-85-2
Record name Benzyl (4S)-1-methyl-2,6-dioxohexahydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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